[1-(Benzylsulfonyl)piperidin-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone
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Overview
Description
1-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is a complex organic compound that belongs to the class of piperidine and piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Utilizing its unique chemical properties in material science and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other piperidine and piperazine derivatives with different substituents. Examples include:
- 1-(1-BENZENESULFONYLPIPERIDINE-4-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE
- 1-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)-4-[3-(METHYL)PHENYL]PIPERAZINE
Properties
Molecular Formula |
C24H28F3N3O3S |
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Molecular Weight |
495.6 g/mol |
IUPAC Name |
(1-benzylsulfonylpiperidin-4-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H28F3N3O3S/c25-24(26,27)21-7-4-8-22(17-21)28-13-15-29(16-14-28)23(31)20-9-11-30(12-10-20)34(32,33)18-19-5-2-1-3-6-19/h1-8,17,20H,9-16,18H2 |
InChI Key |
WLANOYWHQMPELA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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